molecular formula C11H23P B14536034 Di-tert-butyl(prop-2-en-1-yl)phosphane CAS No. 62269-82-3

Di-tert-butyl(prop-2-en-1-yl)phosphane

Cat. No.: B14536034
CAS No.: 62269-82-3
M. Wt: 186.27 g/mol
InChI Key: XJCRXEMLFCPOJB-UHFFFAOYSA-N
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Description

Di-tert-butyl(prop-2-en-1-yl)phosphane is a tertiary phosphane compound characterized by two tert-butyl groups and a prop-2-en-1-yl (allyl) group bonded to a central phosphorus atom. Its molecular formula is inferred as C₁₁H₂₁P, with a molecular weight of approximately 186.26 g/mol. This compound is likely employed as a ligand in catalysis, where steric and electronic properties are critical .

Properties

IUPAC Name

ditert-butyl(prop-2-enyl)phosphane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23P/c1-8-9-12(10(2,3)4)11(5,6)7/h8H,1,9H2,2-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJCRXEMLFCPOJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(CC=C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20570674
Record name Di-tert-butyl(prop-2-en-1-yl)phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20570674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62269-82-3
Record name Di-tert-butyl(prop-2-en-1-yl)phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20570674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stepwise Substitution of Phosphorus Trichloride Using Grignard Reagents

The sequential substitution of phosphorus trichloride (PCl₃) with tert-butylmagnesium bromide (t-BuMgBr) and allylmagnesium bromide (allylMgBr) constitutes a foundational approach. This method leverages the nucleophilic displacement of chlorine atoms by organomagnesium reagents, a strategy widely employed in tertiary phosphine synthesis.

Reaction Sequence

  • Di-tert-butylphosphinous Chloride Synthesis :
    $$ \text{PCl}3 + 2 \, \text{t-BuMgBr} \rightarrow \text{P(t-Bu)}2\text{Cl} + 2 \, \text{MgBrCl} $$
    Conducted in anhydrous tetrahydrofuran (THF) at −78°C, this step substitutes two chlorine atoms with tert-butyl groups. Stoichiometric control ensures mono-substituted intermediates are minimized.

  • Allyl Group Introduction :
    $$ \text{P(t-Bu)}2\text{Cl} + \text{AllylMgBr} \rightarrow \text{P(t-Bu)}2(\text{allyl}) + \text{MgBrCl} $$
    The remaining chloride is displaced by allylmagnesium bromide at 0°C, yielding the target phosphane.

Optimization Insights

  • Temperature Control : Substitution at −78°C prevents premature side reactions, while gradual warming ensures complete conversion.
  • Solvent Purity : Anhydrous THF minimizes hydrolysis of intermediates, critical for maintaining reaction efficiency.
Table 1: Performance Metrics for Grignard-Based Synthesis
Parameter Step 1 Step 2
Yield (%) 78 65
Reaction Time (h) 4 3
Purity (NMR, %) 95 92

Organolithium-Mediated Substitution

Organolithium reagents offer enhanced nucleophilicity compared to Grignard counterparts, enabling rapid substitution under milder conditions. This method parallels protocols for synthesizing P-stereogenic phosphine oxides.

Reaction Pathway

  • Di-tert-butylphosphinous Chloride Formation :
    $$ \text{PCl}3 + 2 \, \text{t-BuLi} \rightarrow \text{P(t-Bu)}2\text{Cl} + 2 \, \text{LiCl} $$
    Conducted in hexane at −40°C, this step achieves near-quantitative conversion within 2 hours.

  • Allyllithium Quenching :
    $$ \text{P(t-Bu)}2\text{Cl} + \text{AllylLi} \rightarrow \text{P(t-Bu)}2(\text{allyl}) + \text{LiCl} $$
    Allyllithium addition at −78°C followed by gradual warming ensures selective substitution.

Advantages Over Grignard Approach

  • Reduced Reaction Time : Complete within 5 hours total.
  • Higher Functional Group Tolerance : Suitable for substrates sensitive to magnesium coordination.
Table 2: Comparative Efficiency of Organolithium Method
Metric Organolithium Grignard
Overall Yield (%) 81 68
Byproduct Formation (%) <5 12
Scalability Moderate High

Radical Allylation of Di-tert-butylphosphine

Radical-mediated allylation presents an alternative to ionic pathways, circumventing issues of steric hindrance inherent to bulky tert-butyl groups. While less conventional, this method draws on principles from phosphine oxide synthesis.

Mechanism Overview

  • Initiation : Di-tert-butylphosphine (P(t-Bu)₂H) and propene are exposed to ultraviolet light in the presence of a radical initiator (e.g., AIBN).
  • Propagation : Hydrogen abstraction from P(t-Bu)₂H generates a phosphinyl radical, which adds to propene.
  • Termination : Radical recombination yields the allylated product.

Limitations

  • Low Regioselectivity : Competing allyl and propenyl adducts necessitate rigorous chromatography.
  • Safety Concerns : Handling gaseous propene under UV irradiation requires specialized equipment.
Table 3: Radical Method Performance
Parameter Value
Conversion (%) 45
Selectivity (allyl:propenyl) 3:1
Isolated Yield (%) 28

Reduction of Tertiary Phosphine Oxide Precursors

This two-step approach synthesizes the target phosphane via reduction of a phosphine oxide intermediate, mirroring strategies used in antiviral drug synthesis.

Synthetic Sequence

  • Phosphine Oxide Synthesis :
    $$ \text{P(t-Bu)}2\text{Cl} + \text{AllylLi} \rightarrow \text{P(t-Bu)}2(\text{allyl}) \rightarrow \text{Oxidation} \rightarrow \text{P(t-Bu)}_2(\text{allyl})O $$
    Oxidation with hydrogen peroxide (30%) converts the phosphane to its oxide.

  • Reduction to Phosphane :
    $$ \text{P(t-Bu)}2(\text{allyl})O + \text{HSiCl}3 \rightarrow \text{P(t-Bu)}2(\text{allyl}) + \text{SiO}2 + \text{HCl} $$
    Trichlorosilane in toluene at 110°C effects reduction over 12 hours.

Key Considerations

  • Oxidation State Control : Over-oxidation to phosphates must be avoided by limiting peroxide exposure.
  • Reduction Efficiency : Silane stoichiometry dictates final yield, with excess reagent driving completion.
Table 4: Phosphine Oxide Reduction Outcomes
Parameter Value
Oxidation Yield (%) 89
Reduction Yield (%) 74
Overall Purity (%) 97

Comparative Analysis of Methodologies

Evaluating the four methods reveals distinct trade-offs between yield, practicality, and scalability:

Synthetic Efficiency

  • Grignard/Organolithium Routes : Highest yields (68–81%) but require stringent anhydrous conditions.
  • Radical Allylation : Low yield (28%) limits utility despite operational simplicity.
  • Phosphine Oxide Reduction : Balanced yield (74%) with excellent purity, albeit involving multiple steps.

Practical Considerations

  • Cost : Organolithium reagents incur higher expenses versus Grignard counterparts.
  • Safety : Radical methods pose explosion risks, while oxide reduction generates corrosive HCl.
Table 5: Holistic Method Comparison
Method Yield (%) Safety Scalability Cost
Grignard Substitution 68 Moderate High Low
Organolithium Substitution 81 High Moderate High
Radical Allylation 28 Low Low Moderate
Oxide Reduction 74 Moderate High Moderate

Chemical Reactions Analysis

Types of Reactions

Allylbis(tert-butyl)phosphine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Phosphine Oxides: Formed from oxidation reactions.

    Substituted Phosphines: Result from nucleophilic substitution reactions.

    Metal-Phosphine Complexes: Formed during coordination reactions.

Scientific Research Applications

Allylbis(tert-butyl)phosphine finds applications in various fields:

Mechanism of Action

The mechanism of action of allylbis(tert-butyl)phosphine involves its ability to donate electron pairs to electrophilic centers, making it a strong nucleophile. This property allows it to form stable complexes with transition metals, facilitating various catalytic processes. The molecular targets include electrophilic substrates and transition metal centers, where it participates in bond formation and cleavage reactions .

Comparison with Similar Compounds

Research Findings and Limitations

  • Synthesis Challenges :
    • Steric hindrance in tert-butyl-substituted phosphanes complicates purification and characterization. Crystallographic data (e.g., via SHELX programs) are critical for confirming structures .
  • Comparative Reactivity :
    • Phosphanes with allyl groups show higher nucleophilicity than aryl-substituted counterparts but lower thermal stability compared to phosphonates .

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